Calcium saccharin hydrous
Description
Historical Context of Saccharin (B28170) and its Salts in Chemical Science
The journey of saccharin began in 1879 with its accidental discovery by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University. iarc.frfao.org While investigating the oxidation of o-toluenesulfonamide, Fahlberg noted a sweet taste on his hand, which he traced back to the compound he had been working on, later named saccharin. iarc.fr This discovery marked the advent of the first commercially successful artificial sweetener. researchgate.net
Initially, saccharin was produced and used in its acidic form, which is sparingly soluble in water. srce.hr To enhance its applicability, particularly in food and beverages, more soluble salt forms were developed. nih.gov The most common of these is sodium saccharin. srce.hr However, to cater to individuals on sodium-restricted diets, calcium saccharin was introduced in the early 1950s as a soluble alternative. nih.gov The compound is also available in a hydrated form, with research identifying specific hydrates such as the 3.5-hydrate and the heptahydrate. srce.hrunict.it
The synthesis of saccharin salts, including calcium saccharin, can be achieved through different methods, notably the Remsen-Fahlberg process and the Maumee process. chemsrc.com The Remsen-Fahlberg process involves the sulfonation of toluene (B28343), followed by oxidation and amidation to produce saccharin. chemsrc.com The Maumee process utilizes methyl anthranilate as a starting material. chemsrc.com The subsequent reaction of saccharin with a calcium source, such as calcium hydroxide (B78521), in an aqueous solution yields calcium saccharin. chemsrc.com
Academic Significance and Research Scope of Calcium Saccharin Hydrous
The academic significance of this compound extends beyond its role as a sweetener. It serves as a valuable subject in the field of coordination chemistry and structural analysis. The saccharinate ion is a versatile ligand, capable of coordinating with metal ions in various ways. researchgate.net The study of its metal complexes, including the hydrated calcium salt, provides insights into coordination polyhedra, bond lengths, and the role of water molecules in the crystal lattice. srce.hr
Recent research has focused on the detailed characterization of the crystalline structure of calcium saccharin hydrates. Advanced analytical techniques such as single-crystal X-ray diffraction have been employed to determine the precise arrangement of atoms and molecules within the crystal. srce.hr Spectroscopic methods, including infrared (IR) and Raman spectroscopy, are utilized to investigate the vibrational modes of the functional groups within the compound, offering information on the nature of the chemical bonds. researchgate.net Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are employed to study the thermal stability of the compound and the process of dehydration. srce.hrresearchgate.net These studies contribute to a fundamental understanding of the physicochemical properties of hydrated metal salts of organic compounds.
Detailed Research Findings
Crystallographic Data of Calcium Saccharin Heptahydrate
Recent studies have successfully determined the crystal structure of Calcium Saccharin Heptahydrate (Ca(sac)₂·7H₂O). srce.hr The compound crystallizes in the triclinic crystal system with the space group P-1. srce.hr The structure reveals that the calcium ions are eight-coordinated, bonding with two sulfonyl oxygen atoms from the saccharinate ligands and six water molecules. srce.hr
| Crystallographic Parameter | Value for Ca(sac)₂·7H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Z | 4 |
| Ca-O Bond Lengths (Å) | 2.35(2) - 2.67(2) |
| Data sourced from a 2023 study on the mechanochemical synthesis and crystal structures of alkaline earth metal saccharinates. srce.hr |
Spectroscopic Analysis
Infrared (IR) spectroscopy has been a key tool in characterizing this compound. Studies focusing on the vibrational spectra of hydrates of calcium, strontium, and barium saccharinates have provided valuable information. researchgate.net The analysis of the CO and SO₂ stretching modes in the infrared spectra indicates that the bonds between the calcium ion and the saccharin ligand are primarily ionic in character. researchgate.net This is a significant finding in understanding the nature of the metal-ligand interaction in this compound. The presence of water of hydration is also clearly observable in the IR spectra, with characteristic O-H stretching and bending vibrations. researchgate.net
Thermal Analysis
Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses have been conducted on calcium saccharin heptahydrate to understand its thermal behavior. srce.hr These studies reveal the temperatures at which the water of hydration is lost and the subsequent decomposition of the anhydrous compound. The thermal stability of the compound and the energetics of the dehydration process are important parameters determined from these analyses. For instance, studies on the thermal decomposition of saccharin complexes with other divalent transition metals have shown that the dehydration process is often the first thermal event, followed by the decomposition of the saccharin moiety at higher temperatures. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H16CaN2O10S2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate;tetrahydrate |
InChI |
InChI=1S/2C7H5NO3S.Ca.4H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
NEMILQMEYKKHNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Industrial Synthesis Pathways of Saccharin (B28170) and its Calcium Salts
The commercial availability of saccharin relies on well-established, multi-step synthetic processes. These methods have been refined over decades to ensure efficient and large-scale production.
Discovered by Constantin Fahlberg and Ira Remsen in 1879, the Remsen-Fahlberg process is the original and a widely utilized method for saccharin synthesis. wikipedia.orgjmcfinechem.com The process commences with toluene (B28343) as the starting material. wikipedia.orglookchem.com
The key steps and chemical intermediates are as follows:
Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-toluenesulfonyl chloride. lookchem.comiarc.fr
Separation and Amidation: The desired ortho-toluenesulfonyl chloride is separated from the para-isomer. It is then reacted with ammonia (B1221849) in a nucleophilic acyl substitution to form ortho-toluenesulfonamide (OTSA). jmcfinechem.comlookchem.comnih.gov
Oxidation: The methyl group of ortho-toluenesulfonamide is oxidized using a strong oxidizing agent, such as potassium permanganate (B83412) or dichromate, to a carboxylic acid group. lookchem.comchemdad.com This step forms ortho-sulfamoylbenzoic acid. lookchem.com
Cyclization: Upon heating, the ortho-sulfamoylbenzoic acid molecule undergoes an intramolecular condensation reaction (cyclization) to form the stable five-membered ring of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), releasing a molecule of water. lookchem.comnih.gov
A significant contaminant that can arise from this process is ortho-toluenesulfonamide if the oxidation step is incomplete. nih.gov
Table 1: Key Intermediates in the Remsen-Fahlberg Process
| Compound Name | Role |
|---|---|
| Toluene | Starting Material |
| Chlorosulfonic Acid | Reagent |
| o-Toluenesulfonyl Chloride | Intermediate |
| p-Toluenesulfonyl Chloride | Isomeric Byproduct |
| Ammonia | Reagent |
| o-Toluenesulfonamide (OTSA) | Intermediate |
| o-Sulfamoylbenzoic Acid | Intermediate |
Developed in the 1950s by the Maumee Chemical Company of Toledo, Ohio, this process offers an alternative pathway that avoids the use of toluene-based chemistry and its associated impurities like OTSA. wikipedia.orgnih.gov The process begins with methyl anthranilate, a compound found naturally in grapes. nih.gov
The synthetic sequence is as follows:
Diazotization: Methyl anthranilate is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and hydrochloric acid) to convert the amino group into a diazonium salt, forming 2-carbomethoxybenzenediazonium chloride. wikipedia.orgnih.gov
Sulfonation: The diazonium salt undergoes a reaction with sulfur dioxide, which introduces the sulfur-containing group. wikipedia.orgnih.gov
Chlorination and Oxidation: Subsequent reaction with chlorine and further oxidation yields 2-carbomethoxybenzenesulfonyl chloride. wikipedia.orgnih.gov
Amidation: This sulfonyl chloride intermediate is then reacted with ammonia (amidation) to form a sulfonamide. wikipedia.orgchemdad.com
Acidification and Cyclization: Acidification of the product from the previous step leads to the formation of insoluble acid saccharin through cyclization. nih.govchemdad.com
Some variations of this process start with phthalic anhydride, which is first converted to anthranilic acid and then proceeds through a similar sequence of reactions with nitrous acid, sulfur dioxide, chlorine, and ammonia to yield saccharin. chemdad.comatamanchemicals.com
Table 2: Key Intermediates in the Maumee Process
| Compound Name | Role |
|---|---|
| Methyl Anthranilate | Starting Material |
| Nitrous Acid | Reagent |
| Sulfur Dioxide | Reagent |
| Chlorine | Reagent |
| 2-Carbomethoxybenzenediazonium Chloride | Intermediate |
| 2-Carbomethoxybenzenesulfonyl Chloride | Intermediate |
Saccharin in its acid form is not very soluble in water. wikipedia.orgrdd.edu.iq To create the more useful, water-soluble salt, an acid-base reaction is performed. Calcium saccharin hydrous is commercially available, typically as a 3.5 hydrate (B1144303). iarc.fr
The formation involves the reaction of saccharin with a calcium source. Insoluble acid saccharin is treated with calcium hydroxide (B78521) or calcium carbonate in an aqueous solution. iarc.frnih.gov The saccharin molecule contains an acidic proton on the nitrogen atom (pKa ≈ 1.6), which readily reacts with the base. wikipedia.org The reaction proceeds until the pH of the solution is in the range of 4.50 to 5.75. google.com Following the reaction, the solution is filtered and the filtrate is evaporated to dryness to yield crystalline calcium saccharin. google.com In this salt, two saccharin anions are bound to one calcium cation (Ca²⁺). google.com
Alternative Synthetic Routes to Saccharin and its Derivatives
Beyond the two major industrial processes, other synthetic strategies have been developed, often to overcome raw material shortages or to explore novel chemical pathways.
One alternative process for saccharin synthesis was developed in Germany during World War II. This route begins with o-chlorobenzoic acid, which is reacted with sodium sulfite. This step introduces the sulfur functionality via nucleophilic aromatic substitution, yielding a salt of o-sulfobenzoic acid. After esterification and conversion to the corresponding sulfonyl chloride, treatment with ammonium (B1175870) hydroxide and a mineral acid produces saccharin. google.com
The reactivity of the sulfur atom in the saccharin scaffold itself is also significant. Saccharin can be used to prepare electrophilic thioaryl species. For instance, N-(arylthio)saccharin reagents can be synthesized by deprotonating saccharin followed by a reaction with an arylsulfenyl chloride. acs.org These reagents are effective in synthesizing unsymmetrical biaryl sulfides. acs.org Similarly, N-thiocyanatosaccharin has been developed as an electrophilic thiocyanating reagent. researchgate.net These examples highlight the versatility of organosulfur compounds in synthesis. wikipedia.orgresearchgate.net
Nucleophilic substitution is a fundamental reaction type that is critical in both the synthesis of the saccharin molecule and its subsequent derivatization.
In the primary synthesis pathways, the amidation of ortho-toluenesulfonyl chloride (Remsen-Fahlberg process) or 2-carbomethoxybenzenesulfonyl chloride (Maumee process) with ammonia is a classic example of a nucleophilic substitution reaction at a sulfonyl group. lookchem.comnih.gov
Furthermore, the saccharin molecule itself can act as a nucleophile. The anion of saccharin, formed by deprotonation with a base, is an ambident nucleophile, meaning it has two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom. scribd.com The reaction of this anion with an electrophile, such as an alkyl halide (e.g., iodoethane), is a nucleophilic substitution that can lead to a mixture of N-substituted and O-substituted saccharin derivatives. scribd.comwalisongo.ac.idmurov.info The ratio of the N- to O-alkylated product depends on factors like the solvent, counter-ion, and the electrophile used. scribd.comwalisongo.ac.id This reactivity allows for the synthesis of a wide library of saccharin derivatives for various research applications, including the development of carbonic anhydrase inhibitors. tandfonline.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Saccharin |
| Toluene |
| Chlorosulfonic Acid |
| o-Toluenesulfonyl Chloride |
| p-Toluenesulfonyl Chloride |
| Ammonia |
| o-Toluenesulfonamide (OTSA) |
| Potassium Permanganate |
| Dichromate |
| o-Sulfamoylbenzoic Acid |
| Methyl Anthranilate |
| Nitrous Acid |
| Sodium Nitrite |
| Hydrochloric Acid |
| 2-Carbomethoxybenzenediazonium Chloride |
| Sulfur Dioxide |
| Chlorine |
| 2-Carbomethoxybenzenesulfonyl Chloride |
| Phthalic Anhydride |
| Anthranilic Acid |
| Calcium Hydroxide |
| Calcium Carbonate |
| o-Chlorobenzoic Acid |
| Sodium Sulfite |
| o-Sulfobenzoic Acid |
| Ammonium Hydroxide |
| N-(arylthio)saccharin |
| Arylsulfenyl Chloride |
| Biaryl Sulfide |
| N-thiocyanatosaccharin |
| Iodoethane |
| N-substituted saccharin |
Derivatization of Saccharin for Novel Compound Synthesis
Saccharin, or 1,2-benzisothiazol-3-one-1,1-dioxide, serves as a versatile and readily available starting material for the synthesis of a variety of heterocyclic compounds. walisongo.ac.idacs.org Its structure features multiple reactive sites, including the acidic N-H proton, the carbonyl group, and the benzene (B151609) ring, which allow for extensive chemical modification. The functionalization of the saccharin scaffold has become a significant area of interest in medicinal chemistry, leading to the development of derivatives with potential biological activities. nih.govresearchgate.net Established synthetic strategies primarily focus on the alkylation of the nitrogen and carbonyl oxygen, while more recent methods explore derivatization of the benzene ring and structural rearrangements to create novel molecular architectures. nih.govmdpi.com
The alkylation of saccharin is a well-established and straightforward method for synthesizing new derivatives. nih.govmdpi.com The saccharin anion is an ambident nucleophile, meaning it can react with electrophiles at two different positions: the nitrogen atom or the exocyclic carbonyl oxygen atom. This dual reactivity allows for the selective synthesis of either N-substituted or O-substituted saccharin derivatives, depending on the reaction conditions.
N-Alkylation: The substitution at the nitrogen atom is the more common outcome. Generally, N-alkylation is achieved by reacting the sodium salt of saccharin with an appropriate alkyl or acyl halide. researchgate.netrsc.org The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in a solvent like toluene can facilitate this reaction. rsc.org Another approach involves using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). For instance, the N-propargylation of saccharin has been successfully carried out using propargyl bromide and potassium carbonate in DMF at elevated temperatures (80 °C). nih.gov A simple and efficient method for N-alkylation utilizes either conventional heating or microwave irradiation, which can be applied to various substituted saccharins. researchgate.net Furthermore, a palladium-catalyzed carbonylative cyclization of 2-iodosulfonamides provides a versatile route to N-substituted saccharins under relatively mild conditions. thieme-connect.com
O-Alkylation: While N-alkylation is often thermodynamically favored, O-alkylation can be achieved under specific kinetic control conditions. For example, performing the propargylation of saccharin at a lower temperature (0 °C) has been shown to yield the O-propargylated product as the primary isomer. nih.gov The choice of solvent and counter-ion can also influence the N/O selectivity, a principle that demonstrates the charge delocalization of the ambident saccharin anion. acs.org The synthesis of O-substituted derivatives can also begin with the conversion of saccharin into saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide), which then undergoes nucleophilic substitution. walisongo.ac.idacs.org
The table below summarizes various alkylation methods for producing N- and O-substituted saccharin derivatives.
| Product Type | Reagents | Catalyst/Base | Solvent | Conditions | Ref |
| N-Alkyl/Acyl Saccharin | Sodium Saccharin, Alkyl/Acyl Halide | Tetrabutylammonium Bromide (TBAB) | Toluene | Phase Transfer Catalysis | rsc.org |
| N-Substituted Saccharin | Saccharin Sodium Salt, γ-Bromobutanoate | - | DMF | 120 °C, 3 h | researchgate.net |
| N-Propargyl Saccharin | Saccharin, Propargyl Bromide | K₂CO₃ | DMF | 80 °C, 48 h | nih.gov |
| N-Substituted Saccharin | 2-Iodosulfonamide, Phenyl Formate | Pd(OAc)₂/Xantphos, Et₃N | - | 80 °C, 18 h | thieme-connect.com |
| O-Propargyl Saccharin | Saccharin, Propargyl Bromide | K₂CO₃ | DMF | 0 °C | nih.gov |
| O-Cinnamylsaccharin | Saccharyl Chloride, Cinnamyl Alcohol | - | - | Nucleophilic Substitution | walisongo.ac.id |
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile strategy for synthesizing complex molecules, including novel saccharin derivatives. nih.govnih.govrsc.org This reaction forms a stable 1,2,3-triazole ring by covalently linking an azide-functionalized molecule with an alkyne-functionalized molecule. researchgate.netsci-hub.se Its high efficiency, mild reaction conditions, and broad functional group tolerance make it an ideal method for creating diverse molecular libraries. nih.govglenresearch.com
In the context of saccharin derivatization, CuAAC has been employed to modify the benzene ring, a less-developed strategy compared to N- and O-alkylation. nih.govmdpi.com This approach allows for the synthesis of novel saccharin-1,2,3-triazole conjugates while preserving the core sulfonamide and lactam groups, which are often important for biological interactions. nih.govnih.gov
The general synthetic strategy involves the preparation of saccharin-based building blocks containing either an azide (B81097) or a terminal alkyne functionality. nih.govresearchgate.net Researchers have successfully synthesized key intermediates such as 6-azidosaccharin and N-t-butyl protected 6-ethynylsaccharin. nih.govresearchgate.net These functionalized saccharin scaffolds can then be "clicked" with a variety of complementary alkynes or azides to generate a diverse library of conjugate compounds. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) with a reducing agent like sodium ascorbate, in a solvent mixture such as t-butanol and water. nih.govresearchgate.net This methodology has been used to create a range of derivatives, including saccharin glycoconjugates, by reacting saccharin building blocks with sugar-based azides or alkynes. nih.govnih.gov
The table below presents examples of saccharin conjugates synthesized via CuAAC.
| Saccharin Building Block | Partner Molecule | Catalyst System | Solvent | Product Type | Ref |
| N-t-butyl-protected 6-ethynylsaccharin | Various organic azides (a-g) | CuSO₄·5H₂O, Sodium Ascorbate | 1:1 t-BuOH:water | 1,4-Disubstituted 1,2,3-triazole conjugates | nih.govresearchgate.net |
| N-t-butyl-protected bis-alkyne saccharin | Per-O-acetylated glucosyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1:1 t-BuOH:water | Bis-triazole saccharin glycoconjugate | nih.gov |
| N-t-butyl protected 6-azidosaccharin | Propargyl 2,3,4,6-tetra-O-acetyl-thio-β-d-glucopyranoside | CuSO₄·5H₂O, Sodium Ascorbate | Not specified | Saccharin glycoconjugate | nih.gov |
| N-propargyl saccharin | Phenyl/benzyl azides | Not specified | Not specified | Triazole-linked saccharin derivatives | nih.gov |
Sigmatropic rearrangements represent a class of pericyclic reactions that can be utilized to create structural isomers that might be inaccessible through other synthetic routes. researchgate.netacs.org In saccharin chemistry, a notable example is the researchgate.netCurrent time information in Bangalore, IN. thermal sigmatropic rearrangement of an O-allylic saccharin derivative to its more stable N-allylic counterpart. walisongo.ac.idacs.org
This specific transformation has been demonstrated in a multistep synthesis starting from saccharin. acs.org The process begins with the conversion of saccharin to saccharyl chloride via a reaction with phosphorus pentachloride. walisongo.ac.id This is followed by a nucleophilic substitution reaction where saccharyl chloride is treated with an allylic alcohol, such as cinnamyl alcohol, to yield the O-allylated intermediate, O-cinnamylsaccharin. walisongo.ac.idacs.org
The final and key step is the isomerization of O-cinnamylsaccharin into N-cinnamylsaccharin. acs.org This rearrangement is induced by heating the O-substituted derivative in a polar solvent system, such as a mixture of toluene and triethylamine, at reflux temperatures (e.g., 110 °C). acs.orgresearchgate.netacs.org The reaction involves the migration of the cinnamyl group from the oxygen atom to the nitrogen atom. researchgate.net This process involves the breaking of a sigma bond (O–CH₂) and the formation of a new sigma bond (N–CH₂) with a concurrent reorganization of the π-electron system. researchgate.netacs.org The mechanism is considered a rare, pseudopericyclic process, which, while seemingly forbidden by the Woodward-Hoffmann rules for concerted pericyclic reactions, proceeds effectively under these conditions. researchgate.netacs.org This rearrangement provides a unique method for synthesizing N-substituted saccharin derivatives from O-substituted precursors.
The table below outlines the sequential reactions for the synthesis of N-cinnamylsaccharin via a researchgate.netCurrent time information in Bangalore, IN. sigmatropic rearrangement.
| Step | Starting Material | Reagents | Product | Reaction Type | Ref |
| 1 | Saccharin | Phosphorus pentachloride (PCl₅) | Saccharyl chloride | Nucleophilic Substitution | walisongo.ac.idacs.org |
| 2 | Saccharyl chloride | Cinnamyl alcohol | O-cinnamylsaccharin | Nucleophilic Substitution | walisongo.ac.idacs.org |
| 3 | O-cinnamylsaccharin | Toluene, Triethylamine (heat) | N-cinnamylsaccharin | researchgate.netCurrent time information in Bangalore, IN. Sigmatropic Rearrangement | acs.orgacs.orgresearchgate.net |
Advanced Structural Characterization and Solid State Chemistry
Crystallographic Investigations of Calcium Saccharin (B28170) Hydrous and Related Salts
Crystallographic techniques are fundamental in determining the three-dimensional arrangement of atoms within a crystal. For calcium saccharin hydrous and its related salts, X-ray diffraction methods have been pivotal in providing detailed structural information.
In related studies of other saccharin salts, SC-XRD has been used to characterize the crystal structures of various compounds, revealing diverse coordination modes and hydrogen bonding networks. rsc.org For instance, the analysis of saccharin salts with heterocyclic bases has shown that a hydrogen atom is transferred from the saccharin nitrogen to the base nitrogen, resulting in charge-assisted hydrogen bonds. rsc.org The crystal structure of sodium saccharinate 1.875-hydrate has also been studied in detail, revealing complex disordered states and phase transitions at low temperatures. iucr.org
Powder X-ray diffraction (PXRD) is a key technique for identifying crystalline phases and analyzing polymorphism. unand.ac.idamericanpharmaceuticalreview.com PXRD patterns serve as a fingerprint for a specific crystalline solid. researchgate.net In the context of this compound, PXRD has been used to confirm the crystal structure of Ca(sac)₂·7H₂O synthesized via mechanochemical methods, showing consistency with the structure determined by single-crystal analysis. srce.hr
The formation of new crystalline phases, such as multicomponent crystals or new polymorphs, can be identified by the appearance of new peaks and the disappearance of some original peaks in the PXRD pattern. unand.ac.idnih.gov For example, studies on multicomponent crystals of piperine (B192125) and saccharin showed a unique PXRD pattern, confirming the formation of a new crystalline phase. unand.ac.id Similarly, the formation of a new salt of chlordiazepoxide with saccharin was confirmed by the appearance of new, sharp diffraction peaks in its PXRD pattern. nih.gov The technique is also instrumental in studying solid-state phase transitions and dehydration processes by monitoring changes in the diffraction patterns. researchgate.net
The analysis of unit cell parameters (the dimensions and angles of the basic repeating unit of a crystal) and the crystal system provides fundamental information about the crystalline material. For Ca(sac)₂·7H₂O, single-crystal X-ray analysis determined that it crystallizes in the triclinic crystal system with the space group P-1 and Z = 4 (four formula units per unit cell). srce.hr
In comparison, other saccharin salts exhibit different crystal systems. For instance, barium saccharinate tetrahydrate and a half (Ba(sac)₂·4.5H₂O) crystallizes in the monoclinic crystal system (space group P2/c, Z=8), while magnesium saccharinate heptahydrate (Mg(sac)₂·7H₂O) also has a known crystal structure. srce.hr Sodium saccharin has been found to exist in multiple forms, including a monoclinic form (15/8 hydrate) and a triclinic form (2/3 hydrate). researchgate.net The study of sodium saccharinate 1.875-hydrate revealed a monoclinic superspace group C2/c(0 20)s0 at room temperature. iucr.org
| Compound | Crystal System | Space Group | Z | Reference |
|---|---|---|---|---|
| Calcium Saccharin Heptahydrate (Ca(sac)₂·7H₂O) | Triclinic | P-1 | 4 | srce.hr |
| Barium Saccharin Hydrate (B1144303) (Ba(sac)₂·4.5H₂O) | Monoclinic | P2/c | 8 | srce.hr |
| Sodium Saccharin Hydrate (15/8 hydrate) | Monoclinic | - | - | researchgate.net |
| Sodium Saccharin Hydrate (2/3 hydrate) | Triclinic | - | - | researchgate.net |
| Sodium Saccharinate 1.875-hydrate | Monoclinic | C2/c(0 20)s0 | - | iucr.org |
Polymorphism and Hydration Behavior of Saccharin Salts
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and hydration behavior are critical aspects of the solid-state chemistry of saccharin salts. These phenomena can significantly impact the properties of the material.
Saccharin salts can exist in both anhydrous (without water) and various hydrated forms. Calcium saccharin is commercially available as a hydrate, typically the 3.5 hydrate nih.goviarc.fr or the heptahydrate. srce.hrlgcstandards.comusp.org The anhydrous form of calcium saccharin has a molecular weight of 404.44. usp.org
Sodium saccharin also exhibits multiple hydration states. It can exist as an anhydrate, a 2/3 hydrate, and a 15/8 hydrate. researchgate.net The 15/8 hydrated form is the commercially available polymorph and has a monoclinic unit cell. researchgate.net The different hydrate forms can be identified and characterized using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC), which can detect water loss upon heating. researchgate.net For instance, in a study of piperine-saccharin multicomponent crystals, an endothermic peak was attributed to the dehydration of water molecules. unand.ac.id
The different polymorphic and hydrated forms of saccharin salts can undergo phase transitions, which may be reversible. iucr.org For sodium saccharin, it has been established that the monoclinic (15/8 hydrate) and triclinic (2/3 hydrate) forms constitute an enantiotropically related polymorph system. researchgate.net At approximately 82 °C, the 15/8 hydrated monoclinic form converts to the 2/3 hydrated triclinic form. researchgate.net The triclinic form is considered more thermodynamically stable at room temperature. researchgate.net
Studies on sodium saccharinate 1.875-hydrate have revealed two reversible, single-crystal-to-single-crystal phase transitions upon cooling. iucr.org The first transition occurs between 130 and 120 K, and the second occurs between 60 and 40 K, which involves a transformation from a monoclinic to a twinned triclinic phase. iucr.org These transitions are associated with changes in the disorder of sodium cations, water molecules, and saccharinate anions within the crystal structure. iucr.org The interconversion between these forms can be driven by factors such as temperature and can be monitored by techniques like PXRD and DSC. iucr.orgresearchgate.net
| Form | Hydration State | Crystal System | Transition Information | Reference |
|---|---|---|---|---|
| Form I | 15/8 hydrate | Monoclinic | Converts to triclinic form at ~82 °C | researchgate.net |
| Form II | 2/3 hydrate | Triclinic | More stable at room temperature | researchgate.net |
| Anhydrate | Anhydrous | Triclinic | Formed upon dehydration | researchgate.net |
Role of Water Molecules in Crystal Packing and Structural Stability
The presence of water molecules is integral to the crystal structure and stability of hydrous calcium saccharin (C₇H₅CaNO₃S ⋅ nH₂O). evitachem.com In the solid state, metal saccharinates exhibit complex crystalline structures where water molecules play a crucial role in stabilizing the lattice through coordination and extensive hydrogen bonding. researchgate.net The saccharinate anion is rich in hydrogen bond acceptors (the carbonyl and sulfonyl oxygens) but poor in donors, a characteristic that promotes high water solubility in its salts. acs.orgresearchgate.net
Water molecules can be directly coordinated to the metal cation or exist as water of crystallization within the lattice, forming a robust network of hydrogen bonds. researchgate.net For instance, many first-row transition metal saccharinates form isomorphous complexes with the general formula [M(sac)₂(H₂O)₄]·2H₂O, where four water molecules are directly bonded to the metal ion and two are lattice waters. researchgate.net This arrangement highlights the dual role of water. In the case of this compound, water molecules mediate interactions between the calcium ions and the saccharinate anions, as well as between neighboring anions. These hydrogen bonds, which can involve the keto oxygen, sulfonyl oxygens, and the imide nitrogen of the saccharinate anion, are fundamental to the cohesion and three-dimensional arrangement of the crystal. researchgate.netnih.goviarc.fr The dehydration of these hydrated forms, which can be observed through thermal analysis, leads to structural transformations as this stabilizing network is removed. researchgate.netscirp.org
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the calcium saccharin molecule and confirming its salt structure. The formation of the saccharinate anion from saccharin results in distinct changes in the vibrational spectrum. A key indicator is the disappearance of the N-H stretching band, which is present in saccharin, indicating deprotonation and the formation of the anion. nih.govmdpi.com
The FT-IR spectrum of the saccharinate ion is characterized by strong absorption bands corresponding to the sulfonyl (SO₂) and carbonyl (C=O) groups. nih.gov The frequencies of the SO₂ stretching vibrations in metal saccharinates are typically lower than those in the parent saccharin molecule. researchgate.net Similarly, the C=O stretching frequency often experiences a red-shift upon coordination with a metal ion like calcium. researchgate.net Peaks in the region above 3000 cm⁻¹ are characteristic of the O-H bonds from the water molecules of hydration, which form hydrogen bonds with the saccharinate anion. researchgate.net
Table 1: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| > 3000 | O-H stretching (hydrated H₂O) | researchgate.net |
| ~1640-1680 | C=O stretching | researchgate.net |
| ~1250-1270 | Asymmetric SO₂ stretching | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, is a cornerstone for the structural verification of saccharin and its derivatives. hep.com.cnresearchgate.net For calcium saccharin itself, NMR is used to explore the electronic structure of the saccharinate ion. Studies using ¹³C NMR have shown that at physiological levels, the presence of cations such as calcium (Ca²⁺) does not significantly alter the electronic structure or the chemical shifts of the carbon atoms in the saccharin molecule. nih.govca.gov Since saccharin is a weak acid with a pKa of about 1.8-2.2, it exists almost entirely in its ionized form in aqueous solutions with a pH above 5. nih.govnih.gov
While the effect of the calcium ion on the spectrum is minimal, NMR is invaluable for characterizing new synthetic derivatives of saccharin. mdpi.comnih.gov It allows for the unambiguous determination of the molecular structure, including the site of substitution on the saccharin scaffold, by analyzing chemical shifts, coupling constants, and through-space correlations. mdpi.commdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts for the Saccharinate Anion (in DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O | ~168.6 | google.com |
| C-3a (quaternary) | ~145.8 | google.com |
| C-7a (quaternary) | ~135.2 | google.com |
| C-5 | ~132.1 | google.com |
| C-6 | ~131.6 | google.com |
| C-7 | ~123.0 | google.com |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Structural Information
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the chromophoric benzothiazole (B30560) system of the saccharinate ion. The UV spectrum of saccharin in solution typically displays distinct absorption maxima. In an alkaline solution, an absorption maximum (λmax) is reported at approximately 267 nm. nih.gov Other studies report a primary absorption peak around 201 nm, with the potential for other peaks to appear in the 240-270 nm range at higher concentrations. nih.gov The exact position and intensity of these peaks can be influenced by the solvent and pH. This technique is widely used for the quantitative determination of saccharin in various products, often employing derivative spectrophotometry to enhance specificity and resolve overlapping spectra from other components. scielo.brresearchgate.netuii.ac.id
Table 3: UV/Vis Absorption Maxima for Saccharin/Saccharinate
| Wavelength (λmax) | Conditions | Reference |
|---|---|---|
| 201 nm | Aqueous Solution | nih.gov |
| 267.3 nm | 0.1 N NaOH Solution | nih.gov |
Raman Spectroscopy for Vibrational Analysis and Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational modes of this compound. nih.gov It is particularly effective for analyzing the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum. The Raman spectrum provides a molecular fingerprint that can be used for identification and structural analysis. nih.gov
Key features in the Raman spectrum of the saccharinate ion include the strong bands associated with the sulfonyl group. For example, a band around 1268 cm⁻¹ can be attributed to the antisymmetric SO₂ stretching vibration. researchgate.net Low-frequency Raman spectroscopy is also used to study the lattice vibrations and intermolecular interactions in the solid state, such as in co-crystals containing saccharin, where characteristic peaks below 100 cm⁻¹ are observed. mdpi.com
Table 4: Selected Raman Bands for the Saccharinate Anion
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1268 | Asymmetric SO₂ stretching | researchgate.net |
Thermal Analysis of Solid-State Forms
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the solid-state properties of this compound, including its thermal stability and dehydration behavior. nih.govnih.gov
TGA measures the change in mass of a sample as a function of temperature. For a hydrated compound like this compound, TGA curves typically show an initial mass loss at relatively low temperatures, corresponding to the removal of water molecules. scirp.org This dehydration step for hydrated salts often occurs in the range of 80-200°C. researchgate.netscirp.org For calcium saccharin, a loss on drying of up to 15% is specified when heated at 120°C, which corresponds to the loss of its water of hydration. fao.org Following dehydration, the anhydrous salt remains stable until it undergoes thermal decomposition at significantly higher temperatures, typically above 200°C, which is observed as a further, more substantial mass loss. nih.govmdpi.com
DSC measures the heat flow into or out of a sample during a temperature change. The dehydration process is observed as a broad endothermic peak in the DSC thermogram. scirp.org The decomposition of the anhydrous salt at higher temperatures is also associated with distinct thermal events.
Table 5: Summary of Thermal Events for Hydrated Saccharin Salts
| Temperature Range (°C) | Technique | Observed Event | Reference |
|---|---|---|---|
| ~80 - 120 | TGA/DSC | Mass loss / Endothermic peak (Loss of bound water) | scirp.orgfao.org |
Intermolecular Interactions in Crystalline Structures
Hydrogen bonding is a defining feature in the crystal structures of hydrated saccharinate salts. The saccharinate anion is a rich hydrogen bond acceptor, featuring carbonyl oxygen atoms, sulfonyl oxygen atoms, and the imido nitrogen atom. researchgate.net Water molecules are excellent hydrogen bond donors and acceptors. In the crystal structure of calcium saccharin heptahydrate (Ca(sac)₂·7H₂O), all water molecules are involved in an extensive hydrogen-bonding network. fao.org
This network involves several types of interactions:
O-H···O Bonds: Water molecules form hydrogen bonds with the sulfonyl and carbonyl oxygen atoms of the saccharinate anions. They also form hydrogen bonds with other water molecules.
O-H···N Bonds: Water molecules can also donate hydrogen bonds to the nitrogen atom of the saccharinate anion. fao.org
C-H···O Bonds: Weaker C-H···O interactions, involving the aromatic C-H groups of the saccharin ring and oxygen acceptors, also contribute to the stability of the crystal packing. researchgate.net
In Ca(sac)₂·7H₂O, the calcium ions are coordinated by sulfonyl oxygen atoms and water molecules. This primary coordination sphere is then linked into infinite chains, which are further assembled into double-layers through this comprehensive hydrogen-bonding network. fao.org Some water molecules and saccharinate ions may not coordinate directly to the metal center but play a crucial role as bridges in the hydrogen-bonding scheme, linking the coordinated units together. fao.org This is a common feature in other hydrated metal saccharinates, such as magnesium disaccharinate heptahydrate. acs.org
The structure of this compound is a prime example of supramolecular assembly, where ionic and non-covalent interactions guide the self-organization of individual components into a well-defined, three-dimensional architecture. tubitak.gov.trwuxiapptec.com Crystal engineering principles, which seek to design and control crystal structures, are evident in the formation of saccharinate salts. researchgate.net
In this context, the saccharinate anion acts as a versatile building block or "tecton." The primary structure is dictated by the coordination of the Ca²⁺ ion. In Ca(sac)₂·7H₂O, the calcium ions are eight-coordinated, and they are bridged by saccharinate ligands to form one-dimensional polymeric chains. fao.org These chains represent a robust supramolecular synthon. The subsequent stage of assembly involves the water molecules, which, through the extensive hydrogen bonding described previously, link these chains into layers. fao.orgresearchgate.net The final three-dimensional packing is then achieved through weaker van der Waals forces and C-H···O interactions between these layers. This hierarchical assembly, from primary coordination to hydrogen-bonded layers and finally to the full crystal structure, demonstrates a sophisticated application of crystal engineering principles.
To quantitatively and qualitatively analyze the complex web of intermolecular interactions, computational chemistry tools like Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) mapping are employed.
Molecular Electrostatic Potential (MEP) Mapping illustrates the charge distribution on the surface of a molecule, providing a guide to its reactivity and interaction sites. The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, attractive to cations/electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to anions/nucleophiles). For the saccharinate anion, MEP analysis shows that the most negative potential is concentrated around the carbonyl and sulfonyl oxygen atoms, as well as the deprotonated nitrogen atom. researchgate.net These are the primary sites for coordination with the Ca²⁺ cation and for accepting hydrogen bonds from water molecules. The aromatic ring presents a more neutral or slightly negative (π-electron rich) region, while the C-H protons are sites of weakly positive potential. This map visually confirms the roles of the different functional groups in the intermolecular interactions that build the supramolecular structure of this compound.
Coordination Chemistry of the Saccharinate Anion with Metal Ions
Versatility of Saccharinate as a Ligand in Inorganic Complexes
The saccharinate anion is a remarkably versatile ligand due to its multiple coordination sites. scielo.brscienceopen.com It can act as a monodentate, bidentate, or even tridentate ligand, and it can also function as a bridging ligand to form polynuclear structures. researchgate.netresearchgate.net The coordination behavior of saccharinate is highly adaptable and sensitive to several factors, including the electronic and steric properties of the metal ion, the presence of other co-ligands in the coordination sphere, and the reaction conditions. scielo.brscispace.com
This adaptability allows for the creation of a vast range of inorganic complexes. researchgate.net For instance, divalent first-row transition metals (V-Zn) typically form tetraaquabis(saccharinate) complexes, [M(sac)₂(H₂O)₄], where saccharinate binds through its nitrogen atom. scielo.brscispace.com However, the introduction of bulky co-ligands can induce a shift in coordination from the nitrogen to the carbonyl oxygen atom due to steric hindrance. scielo.brijrpr.com Furthermore, saccharinate can participate in the formation of complex polymeric species and metal-organic frameworks, showcasing its role as a versatile building block in supramolecular chemistry. scielo.brtandfonline.com The ability of the saccharinate anion to exist as a counter-ion outside the coordination sphere or for neutral saccharin (B28170) molecules to be incorporated into the crystal lattice further exemplifies its multifaceted role in inorganic chemistry. ijrpr.com
Identification of Modes of Coordination: N-, O-Monodentate, and Bidentate Ligands
The saccharinate anion exhibits several well-defined coordination modes, primarily involving the imino nitrogen and the carbonyl oxygen atoms. The sulfonyl oxygen atoms are less basic and are rarely involved in direct coordination to a metal center. edu.krdcore.ac.uk
N-Monodentate Coordination: This is the most common mode of coordination for the saccharinate anion. researchgate.net It is particularly favored by divalent cations of the first transition series, such as in the isostructural series of [M(sac)₂(H₂O)₄] where M = Mn, Fe, Co, Ni, Cu, Zn, or Cd. scielo.brscispace.com In these octahedral complexes, two saccharinate ligands typically occupy trans positions, coordinating through the deprotonated nitrogen atom. scielo.br
O-Monodentate Coordination: Coordination exclusively through the carbonyl oxygen is less common and often arises from steric effects. scielo.br When bulky co-ligands are present in the coordination sphere, they can hinder access to the nitrogen atom, forcing the saccharinate to bind via its carbonyl oxygen. ijrpr.com An example is the complex [Cu(sac)(PPh₃)₃], which contains bulky triphenylphosphine (B44618) ligands and exhibits O-coordination. scielo.br In contrast, the related complex with fewer bulky ligands, [Cu(sac)(PPh₃)₂], shows the more typical N-coordination. scielo.br
N,O-Bidentate Coordination: The saccharinate anion can act as a bidentate ligand, coordinating simultaneously through both the nitrogen and carbonyl oxygen atoms. This can occur in two ways:
Chelating: The ligand can chelate to a single metal center. An example is found in the complex [Pb(sac)₂ophen(H₂O)₂], where two saccharinate anions act as bidentate chelating ligands to the lead(II) ion. scielo.br
Bridging: More frequently, the N,O-bidentate mode results in the saccharinate anion bridging two different metal centers. researchgate.net This bridging is fundamental to the formation of many binuclear and polynuclear complexes. researchgate.net
Table 1: Common Coordination Modes of the Saccharinate Anion
| Coordination Mode | Description | Example Complex | Primary Influencing Factor |
|---|---|---|---|
| N-Monodentate | Coordination via the deprotonated imino nitrogen atom. | [Co(sac)₂(H₂O)₄] | Electronic preference of the metal ion (e.g., first-row transition metals). |
| O-Monodentate | Coordination via the carbonyl oxygen atom. | [Cu(sac)(PPh₃)₃] | Steric hindrance from bulky co-ligands. |
| N,O-Bidentate (Chelating) | Coordination to a single metal center via both N and O atoms. | [Pb(sac)₂ophen(H₂O)₂] | Nature of the metal ion and co-ligands. |
| N,O-Bidentate (Bridging) | Coordination to two different metal centers, linking them together. | Dimeric chromium(II) saccharinate | Facilitates formation of polynuclear structures. |
Formation of Mononuclear, Binuclear, and Polynuclear Metal Complexes
The ability of the saccharinate anion to adopt various coordination modes allows for the construction of mononuclear, binuclear, and more complex polynuclear structures. researchgate.netscispace.com
Mononuclear Complexes: These complexes contain a single metal center coordinated by one or more saccharinate ligands. The previously mentioned [M(sac)₂(H₂O)₄] series are classic examples of mononuclear complexes where the metal ion is surrounded by water molecules and two N-coordinated saccharinate anions. scielo.br Numerous mixed-ligand mononuclear complexes have also been synthesized, where other organic ligands complete the coordination sphere of the metal. scielo.bredu.krd
Binuclear Complexes: Dimeric species are formed when two metal centers are linked by bridging ligands. The saccharinate anion is an effective bridging ligand, often using its N,O-bidentate capability. researchgate.net A notable example is the chromium(II) saccharinate dimer, which features a quadruple Cr-Cr bond, with the two metal centers bridged by four bidentate saccharinate anions. researchgate.net
Polynuclear Complexes: The bridging potential of saccharinate extends to the formation of larger polynuclear assemblies. researchgate.net In some cases, the anion can act as a tridentate ligand, involving the sulfonyl oxygen atoms in addition to the N and carbonyl O atoms, to link multiple metal centers. researchgate.net An interesting example is silver(I) saccharinate, which forms an infinite chain structure composed of dimeric units. In these units, each silver ion is coordinated to a nitrogen atom from one saccharinate and a carbonyl oxygen from another. These dimers are then linked into infinite chains through further interactions with sulfonyl oxygen atoms. scielo.br
Expanded Covalent Polymers Involving Saccharinate
The saccharinate anion is a valuable component in the design and synthesis of coordination polymers (CPs). tandfonline.com CPs are extended networks of metal ions (or clusters) linked by organic ligands. The ability of saccharinate to act as a bridging ligand is crucial for the formation of these one-, two-, or three-dimensional structures. tandfonline.com
For instance, by reacting metal saccharinates with rod-like bifunctional ligands such as pyrazine (B50134) (pyz), one-dimensional linear chain polymers can be constructed. tandfonline.com In complexes like [M(sac)₂(μ–pyz)(H₂O)₂]n (where M = Zn(II), Cd(II)), the metal centers are octahedrally coordinated by two N-bonded saccharinate ligands and two water molecules, while the pyrazine ligands bridge adjacent metal centers to form a 1D chain. tandfonline.com The intra-chain metal-metal separations in these polymers are significant, for example, 7.218 Å for the zinc complex and 7.498 Å for the cadmium complex. tandfonline.com These individual chains can then be further linked by hydrogen bonds and π-π stacking interactions between the saccharinate rings to build up 2D and 3D supramolecular networks. tandfonline.com The resulting materials have potential applications in fields such as catalysis, magnetism, and optics. tandfonline.com
Integrated Computational Studies of Metal-Saccharinate Coordination Bonds
Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the nature of metal-saccharinate coordination bonds. mdpi.comredalyc.org These studies help to rationalize experimental observations, such as preferred coordination modes, and to quantify the strength of the metal-ligand interactions. mdpi.com
An integrated computational study on a mononuclear copper(II) complex, for example, analyzed the Cu–N(saccharinate) and Cu–N(cyanamide) bonds. mdpi.com The analysis, which included Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) methods, revealed that both coordination bonds were primarily electrostatic and polarized toward the nitrogen atoms. mdpi.com The study calculated the vertical total energies required for the dissociation of these bonds, finding values of 156.4 kcal/mol for the Cu–N(sac) bond and 43.6 kcal/mol for the Cu–N(cyanamide) bond. mdpi.com These results quantitatively confirmed that saccharinate is a significantly stronger ligand for the copper(II) center compared to the dialkylcyanamide co-ligand in that specific complex. mdpi.com Such computational findings are crucial for understanding the electronic structure and stability of these coordination compounds.
Advanced Analytical Methodologies for Chemical Research
Spectrophotometric Methods for Trace Element Quantification and Purity Analysis
Spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds. It relies on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelengths. For calcium saccharin (B28170) hydrous, this method can be adapted for both purity assessment of the saccharin moiety and for the quantification of trace metal impurities.
Purity Analysis of the Saccharin Moiety:
The purity of the saccharin component can be determined by reacting it with specific chemical reagents to produce a colored complex, which can then be measured spectrophotometrically. Several methods have been developed for saccharin that could be applied to its calcium salt.
One such method involves the bromination of saccharin to form an N-bromo derivative. This derivative then reacts with potassium iodide to liberate iodine, which imparts a yellow color to the solution. The intensity of this color, which is proportional to the saccharin concentration, is measured at a specific wavelength. The use of a surfactant can enhance the color intensity, and the complex is often extracted into an organic solvent like isoamyl alcohol to improve measurement sensitivity. ijpsonline.com Beer's law, which states that the absorbance is directly proportional to the concentration of the analyte, is typically obeyed over a specific concentration range. For instance, in one study on saccharin, the method was linear in the range of 1.5-15 µg per 50 ml of solution (0.03-0.3 ppm) with a maximum absorbance at 400 nm. ijpsonline.com
Another approach utilizes the formation of an ion-association compound between saccharin and a dye, such as Nile Blue, in a slightly acidic medium (e.g., pH 4). nih.gov The resulting complex is extractable into a solvent like methyl isobutyl ketone and can be quantified by measuring its absorbance at a specific wavelength, such as 630 nm. nih.gov This type of method demonstrates good selectivity and can be applied to various sample matrices. nih.gov
Derivative spectrophotometry offers a more advanced approach, enhancing the resolution of overlapping spectra and minimizing background interference from excipients. rsc.orgscielo.br By calculating the second or fourth derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more precise quantification. rsc.orgscielo.brscielo.br
Table 1: Spectrophotometric Methods for Saccharin Purity Analysis
| Method Type | Reagents/Principle | Wavelength (λmax) | Linear Range | Reference |
| Extractive Spectrophotometry | Bromination, KI, CTAB, Isoamyl Alcohol Extraction | 400 nm | 0.03-0.3 ppm | ijpsonline.com |
| Ion-Association Complex | Nile Blue, Acetate Buffer (pH 4), MIBK Extraction | 630 nm | 0.1-3.5 µg/mL | nih.gov |
| Charge-Transfer Complex | p-Chloranil, H₂O₂ | 550 nm | 2.05x10⁻⁴ - 3.00x10⁻³ M | acs.org |
| Derivative Spectrophotometry | Second and Fourth derivative orders in NaOH solution | 240.0-320.0 nm | 28.0-98.0 µg/mL | scielo.br |
Trace Element Quantification:
Spectrophotometric methods can also be employed to determine the concentration of trace heavy metals, such as lead (Pb), which are critical for purity and safety assessment. A recent study, scheduled for publication in March 2025, describes a direct spectrophotometric method for quantifying trace lead in calcium saccharin samples. hspublishing.orgresearchgate.net This highlights the direct applicability of the technique for this specific compound. While detailed parameters of this new method are forthcoming, it underscores the importance of spectrophotometry in quality control. The study notes that the method was successful in finding an average of 0.32 mg/Kg of lead, well within the specification of not more than 2.0 mg/Kg. hspublishing.orgresearchgate.net
Atomic Absorption Spectroscopy (AAS) for Elemental Composition Studies
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for determining the elemental composition of a sample. It is based on the principle that atoms in a ground state will absorb light of a specific wavelength when that light corresponds to the energy required to promote an electron to a higher energy level. This absorption is proportional to the concentration of the atoms.
For calcium saccharin hydrous, AAS is the primary method for quantifying the calcium content and for detecting other trace metallic elements. The analysis involves atomizing a sample, typically by introducing a solution of the sample into a flame or a graphite (B72142) furnace. spectroscopyonline.com A light beam from a hollow-cathode lamp containing the element of interest (e.g., calcium) is passed through the atomized sample. oiv.int The instrument measures the amount of light absorbed by the ground-state atoms.
Determination of Calcium:
To determine the calcium content, a sample of this compound would be dissolved and diluted to an appropriate concentration. scribd.com To prevent chemical interference (e.g., from anions that can form stable compounds with calcium in the flame), a releasing agent or spectral buffer, such as a lanthanum solution, is typically added to both the samples and the calibration standards. oiv.int The instrument is calibrated using a series of standard solutions of known calcium concentrations. The absorbance of the sample solution is then measured and compared to the calibration curve to determine its calcium concentration. researchgate.netcore.ac.uk
Trace Element Analysis:
AAS is also a crucial tool for quantifying trace metal impurities, such as lead, arsenic, and cadmium, which are strictly regulated. spectroscopyonline.com Graphite Furnace AAS (GFAAS) provides even lower detection limits than flame AAS, making it ideal for this purpose. A study on calcium supplements utilized GFAAS for the determination of lead. nih.gov Similarly, studies have highlighted the use of AAS for determining lead (Pb) content in calcium saccharin, emphasizing its role in ensuring the compound's safety. hspublishing.orgresearchgate.net
Table 2: Typical AAS Parameters for Calcium Determination
| Parameter | Setting | Purpose/Comment | Reference |
| Wavelength | 422.7 nm | Specific absorption line for Calcium. | oiv.int |
| Light Source | Calcium Hollow-Cathode Lamp | Emits the specific wavelength for Ca analysis. | oiv.int |
| Atomizer | Air-Acetylene Flame | Creates free, ground-state atoms from the sample. | oiv.int |
| Spectral Buffer | Lanthanum Chloride (LaCl₃) Solution | Minimizes chemical interference from anions. | oiv.int |
| Calibration | Standard solutions of known Ca concentration | To create a curve of absorbance vs. concentration. | scribd.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Degradant Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the most widely used method for assessing the purity of saccharin and its salts and for detecting and quantifying any impurities or degradation products. researchgate.netnih.gov
The principle of HPLC involves pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing them to flow out of the column at different times (retention times). A detector measures the components as they exit the column.
For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. spkx.net.cn In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. scispace.comjascoinc.com
Purity and Assay:
The saccharin content is determined by dissolving the this compound sample in a suitable solvent, filtering it, and injecting it into the HPLC system. scispace.com The area of the saccharin peak in the resulting chromatogram is proportional to its concentration. By comparing this peak area to that of a high-purity reference standard of known concentration, the purity of the sample can be accurately calculated. scispace.com UV detection is most common, with wavelengths typically set around 220-230 nm or 280 nm. nih.govjascoinc.comnih.gov
Degradant Analysis:
HPLC is particularly valuable for its ability to separate saccharin from its potential impurities and degradation products, such as p-toluenesulfonamide (B41071) and o-sulfamoylbenzoic acid. nih.govnih.goviarc.fr The high resolving power of HPLC allows for the detection of these related substances even at very low levels, ensuring the quality and stability of the compound. Method validation typically includes demonstrating specificity, where the method can resolve the main compound from all potential impurities. nih.gov
Table 3: Example HPLC Conditions for Saccharin Analysis
| Parameter | Condition | Purpose/Comment | Reference |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5µm) | Nonpolar stationary phase for separation. | spkx.net.cn |
| Mobile Phase | Isocratic or Gradient elution with Phosphate Buffer and Acetonitrile/Methanol | Polar mobile phase to elute components. | spkx.net.cnscispace.comjascoinc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. | spkx.net.cnjascoinc.com |
| Detection | UV Absorbance at 230 nm | Detects the saccharin molecule as it elutes. | jascoinc.com |
| Temperature | 40°C | Ensures reproducible retention times. | jascoinc.com |
| Internal Standard | Theophylline (example) | Can be used to improve quantitative precision. | nih.gov |
Optimization Strategies for Sample Preparation and Interference Minimization in Analytical Techniques
The accuracy and reliability of any advanced analytical method depend heavily on proper sample preparation and the minimization of interferences. researchgate.netunl.edu The goal of sample preparation is to isolate the target analyte (this compound) from any matrix components that could interfere with the analysis, while ensuring the analyte is in a form suitable for the instrument. mdpi.com
Sample Preparation:
For a solid substance like this compound, sample preparation for spectrophotometry and HPLC typically involves the following steps:
Dissolution: Accurately weighing the sample and dissolving it in a suitable solvent. For calcium saccharin, which is soluble in water, deionized water or a specific buffer solution is used. researchgate.netlcms.cz
Dilution: Diluting the stock solution to a concentration that falls within the linear dynamic range of the analytical method. b-cdn.net
Filtration: Passing the solution through a fine-pore membrane filter (e.g., 0.45 µm or 0.2 µm) to remove any particulate matter that could block HPLC columns or interfere with optical measurements. scispace.comlcms.cz
For AAS analysis, especially for trace metals, a digestion step may be required to break down the organic matrix. This can involve:
Dry Ashing: Heating the sample in a muffle furnace to burn off organic components, leaving an inorganic ash that is then dissolved in acid. researchgate.netcore.ac.uk
Microwave Digestion: Using a microwave system to heat the sample with strong acids in a closed vessel, which is a faster and more controlled method. nih.gov
Interference Minimization:
Interference occurs when other components in the sample affect the analytical signal of the target analyte. Strategies to minimize interference include:
In Spectrophotometry: Derivative spectrophotometry can resolve the analyte spectrum from overlapping spectra of interfering substances. rsc.org In colorimetric methods, extraction of the colored complex into an organic solvent can separate it from water-soluble interferences. ijpsonline.comnih.gov
In AAS: The addition of a releasing agent (e.g., lanthanum) or a protective agent is a common strategy to overcome chemical interferences in flame AAS. oiv.int For trace analysis, matrix matching—preparing calibration standards in a solution that mimics the sample matrix—can compensate for matrix effects.
In HPLC: The primary way to minimize interference is through chromatographic separation. Optimizing the mobile phase composition, pH, and column type can achieve baseline separation of the analyte from all potential impurities and matrix components. researchgate.net Using an internal standard can correct for variations in injection volume and detector response. unl.edu In complex matrices, a clean-up step using Solid-Phase Extraction (SPE) may be employed to remove interfering compounds before HPLC analysis. mdpi.comeuropa.eu
By carefully selecting and optimizing these strategies, analysts can ensure that the data generated for this compound is accurate, precise, and reliable. hspublishing.org
Degradation Pathways and Environmental Chemical Fate
Photodegradation Pathways of Saccharin (B28170) in Aqueous Environments
The photochemical reactivity of saccharin in aqueous environments is a key aspect of its environmental fate. While saccharin is relatively stable, it can undergo degradation upon exposure to ultraviolet (UV) radiation. nih.gov
Direct photolysis of saccharin under simulated solar radiation is a slow process. nih.gov However, its degradation can be enhanced through indirect photochemical reactions. For instance, the presence of certain substances that act as photosensitizers can accelerate the breakdown of saccharin. Iron has been shown to enhance the photodegradation rates of saccharin. nih.gov
Advanced oxidation processes (AOPs), such as heterogeneous photocatalysis using titanium dioxide (TiO₂) and UV-A radiation, have demonstrated high efficiency in degrading saccharin. cabidigitallibrary.orgresearchgate.net In such systems, saccharin degradation has been observed to proceed via hydroxylation of the phenyl ring and cleavage of the C-N bond, followed by further oxidation reactions. researchgate.net Studies investigating the role of reactive oxygen species have indicated that singlet oxygen (¹O₂) plays a fundamental role in the photocatalytic degradation of saccharin. cabidigitallibrary.org The degradation of saccharin in these processes often follows pseudo-first-order kinetics. cabidigitallibrary.orgbohrium.com
Photolytic half-life estimates for saccharin in surface waters under solar radiation suggest a slow degradation, spanning several years. nih.gov However, under the more energetic UV radiation used in water treatment, direct photochemical reactions can degrade saccharin. nih.gov
Key Factors in Saccharin Photodegradation:
| Factor | Influence on Degradation |
| UV Radiation | Induces direct and indirect photochemical reactions. nih.gov |
| Photosensitizers (e.g., Iron) | Enhances photodegradation rates. nih.gov |
| TiO₂ Photocatalysis | Leads to high degradation efficiency through the generation of reactive oxygen species. cabidigitallibrary.orgresearchgate.net |
| Reactive Oxygen Species (e.g., ¹O₂) | Play a crucial role in the photocatalytic degradation mechanism. cabidigitallibrary.org |
Thermal Decomposition Processes and Residue Characterization
Calcium saccharin hydrous, like other forms of saccharin, is thermally stable under normal conditions but will decompose at elevated temperatures. ijcmas.comparchem.com The decomposition of this compound is reported to begin at 100°C (212°F). parchem.com When heated to decomposition, all forms of saccharin, including the calcium salt, emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx). ijcmas.comrdd.edu.iqparchem.com
Thermal analysis of commercial sweeteners containing saccharin has provided insights into its decomposition profile. In one study, a saccharin-based sweetener exhibited two main mass loss peaks in its thermogravimetric analysis, one around 80°C attributed to water loss, and another around 218°C. mdpi.com Another study on a commercial product containing saccharin, dextrose, maltodextrin, and calcium silicate (B1173343) noted a significant mass loss with an onset at approximately 176°C, suggesting decomposition. scirp.org Pure saccharin has been observed to have a single decomposition stage between 203°C and 329°C. mdpi.com
The final residue after thermal decomposition depends on the specific conditions and the presence of other substances. For instance, in the case of sodium saccharin, the decomposition residue has been found to contain sulfate (B86663) ions. researchgate.net Given that calcium saccharin is a salt, it is plausible that the residue would contain calcium compounds. The thermal decomposition of calcium-containing organic salts often results in the formation of calcium carbonate and subsequently calcium oxide at higher temperatures.
Thermal Decomposition Characteristics of Saccharin:
| Parameter | Observation |
| Decomposition Onset (this compound) | 100°C (212°F) parchem.com |
| Decomposition Range (Pure Saccharin) | 203°C - 329°C mdpi.com |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Sulfur oxides (SOx) ijcmas.comrdd.edu.iqparchem.com |
Environmental Distribution and Persistence in Aquatic Systems (Surface Water, Groundwater, Sediment)
Saccharin is recognized as an emerging environmental contaminant due to its widespread use and detection in various aquatic compartments. plymouth.ac.ukau.dkacs.org It enters the environment primarily through the effluent of wastewater treatment plants (WWTPs), as it is not fully removed during treatment processes. plymouth.ac.ukresearchgate.net
Surface Water: Saccharin is consistently detected in surface waters that receive treated wastewater. plymouth.ac.uk Concentrations can vary, with studies in German rivers showing levels an order of magnitude lower than acesulfame (B1210027). nih.gov The presence of saccharin in rivers and lakes can also be attributed to its use as a soil metabolite of certain herbicides and subsequent runoff. plymouth.ac.uk
Groundwater: The artificial sweetener has been found in groundwater, with concentrations up to 0.26 μg/L observed. acs.org Its presence in groundwater is often linked to the application of manure from livestock fed with saccharin-containing feed, infiltration of wastewater-polluted surface water, or leaky sewer systems. plymouth.ac.ukacs.org Along with acesulfame and cyclamate, saccharin is considered a potential indicator of raw wastewater contamination in both surface and groundwater. researchgate.net
Sediment: Information on saccharin's presence in sediment is less extensive. However, studies on its fate in WWTPs show that a small fraction of the total mass of saccharin (around 0.8%) is sorbed to suspended particulate matter. nih.govacs.orgacs.org This suggests a potential for accumulation in sediment, although its high water solubility and low sorption coefficient (Kd of 4.10 L/kg) indicate that it predominantly remains in the aqueous phase. nih.govacs.orgacs.orgnih.gov
Saccharin is considered biodegradable in natural waters, provided there are sufficient microorganisms and nutrients. uni-lj.si In soil incubation experiments, saccharin demonstrated half-lives ranging from 3 to 12 days. acs.org Despite this, its continuous introduction into aquatic systems leads to its pseudo-persistence. acs.org
Reported Concentrations of Saccharin in Aquatic Environments:
| Environment | Reported Concentration |
| Groundwater | Up to 0.26 μg/L acs.org |
| Tap Water | Up to 2.4 µg/L researchgate.net |
Chemical Resistance to Conventional Wastewater Treatment Processes
Saccharin exhibits a degree of resistance to conventional wastewater treatment processes, leading to its presence in treated effluent. plymouth.ac.uknih.govresearchgate.net However, its removal efficiency in wastewater treatment plants (WWTPs) is generally higher than that of other artificial sweeteners like acesulfame and sucralose. nih.govnih.govacs.orgacs.org
Studies have reported significant removal of saccharin in activated sludge treatment plants, with efficiencies often exceeding 90%. nih.govacs.orgacs.orgresearchgate.net This removal is largely attributed to biodegradation. nih.gov Incubation experiments with activated sludge have shown a first-order half-life of 90 minutes for saccharin, with a 78% removal efficiency after 3 hours. nih.gov The efficiency of biological degradation can be dependent on factors such as the presence of oxygen. researchgate.net
In contrast, other treatment systems may be less effective. For example, constructed wetlands have shown lower removal rates for saccharin, with an average of only 42.4%, which may be due to prevailing anoxic conditions. researchgate.net Advanced oxidation processes (AOPs) and other advanced treatments are being investigated to enhance the removal of persistent sweeteners like saccharin from water. plymouth.ac.ukresearchgate.net
Despite the relatively high removal rates in some conventional systems, the consistent and high-volume use of saccharin ensures that it is still detected in the final effluent of WWTPs, which act as a primary source of this contaminant into the aquatic environment. plymouth.ac.uk
Saccharin Removal in Wastewater Treatment:
| Treatment Process | Removal Efficiency | Key Factors |
| Activated Sludge | >90% nih.govacs.orgacs.orgresearchgate.net | Biodegradation, Aerobic conditions researchgate.netnih.gov |
| Constructed Wetlands | ~42% researchgate.net | Oxygen levels (anoxic conditions may limit removal) researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical (QC) calculations are essential for determining the fundamental electronic properties and stable three-dimensional arrangements of atoms in a molecule. wavefun.com These calculations solve approximations of the Schrödinger equation to find the optimal molecular geometry—the arrangement of atoms that corresponds to the lowest energy—and to describe the distribution of electrons within the molecule. wavefun.com
For the saccharinate anion, theoretical studies have successfully optimized its geometry using various methods, including semi-empirical approaches like AM1 and PM3, and more robust ab initio methods with basis sets such as 6-31G*. ijrpr.com The results of these calculations show a strong correlation between the computed bond lengths and angles and the average geometries determined from experimental X-ray crystallography data. ijrpr.com
In the context of calcium saccharin (B28170) hydrous, QC calculations would be employed to:
Optimize Geometry: Determine the precise bond lengths, bond angles, and dihedral angles for the saccharinate anion, the calcium ion, and the water molecules of hydration within the crystal lattice. This involves finding the minimum energy conformation of the entire hydrated complex.
Analyze Electronic Structure: Calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net
Investigate Metal-Ligand Bonding: Elucidate the nature of the coordination bond between the calcium ion (Ca²⁺) and the donor atoms of the saccharinate anion (typically the nitrogen or a carbonyl/sulfonyl oxygen). ijrpr.com Studies on other metal-porphyrazine complexes, including those with Ca(II), have used such methods to analyze the metal-nitrogen bonds. nih.gov
These calculations are computationally intensive, especially for complex systems like hydrates, and often require methods that can accurately account for electron correlation and the effects of the surrounding crystalline environment. nih.gov
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comabinit.org DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of its electron density. mdpi.comabinit.org This approach simplifies the problem by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com
DFT is widely used to predict a range of molecular properties for pharmaceutical compounds and their hydrates. mdpi.com For instance, DFT calculations can effectively differentiate between the hydrated and anhydrous forms of an active pharmaceutical ingredient by analyzing how hydration affects molecular structure and hydrogen bonding networks. mdpi.com Studies on saccharin derivatives have utilized DFT to calculate thermodynamic functions and various physical properties. researchgate.net Similarly, research on other hydrated calcium salts, such as calcium oxalate (B1200264) monohydrate, has shown that DFT calculations which include corrections for dispersion forces (like PBE-D) yield structural and elastic properties in excellent agreement with experimental data. rsc.org
For calcium saccharin hydrous, DFT would be applied to predict key molecular-level descriptors that govern its physicochemical behavior.
Table 1: Molecular Properties of this compound Predictable by DFT
| Property Category | Specific Descriptor | Significance |
|---|---|---|
| Electronic Properties | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (IP) | Energy required to remove an electron; relates to reactivity. researchgate.net | |
| Electron Affinity (EA) | Energy released when an electron is added. researchgate.net | |
| Atomic Charge Distribution | Reveals the partial charges on each atom, identifying electrostatic interaction sites. mdpi.com | |
| Molecular Electrostatic Potential (MESP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. acs.org | |
| Structural Properties | Optimized Bond Lengths and Angles | Provides the equilibrium geometry of the hydrated complex. rsc.org |
| Vibrational Frequencies (IR/Raman Spectra) | Predicts the spectral fingerprint of the compound, aiding in experimental characterization. ijrpr.com | |
| Thermodynamic Properties | Heat of Formation (ΔHf⁰) | Indicates the relative thermodynamic stability of the compound. researchgate.net |
| Gibbs Free Energy (G⁰) | Predicts the spontaneity of formation and other processes. researchgate.net | |
| Reactivity Descriptors | Chemical Hardness (η) & Softness (S) | Measures resistance to change in electron configuration; relates to stability. researchgate.net |
These DFT-derived properties provide a comprehensive molecular-level understanding that complements experimental findings.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Crystal Growth
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as crystal growth and intermolecular interactions, that are often difficult to observe experimentally. acs.org
In the context of hydrated salts like this compound, MD simulations are particularly valuable for understanding the complex interplay between the ions and the water molecules. Simulations on analogous systems, such as calcium-silicate-hydrate and calcium oxalate monohydrate, have provided deep mechanistic insights. researchgate.netnih.gov These studies reveal how ions and molecules arrange themselves at interfaces and how inhibitors or impurities can affect crystal growth by binding to specific crystal faces. nih.gov
Key applications of MD simulations for this compound include:
Mapping Intermolecular Interactions: MD can model the various non-covalent interactions that stabilize the crystal structure, including ion-dipole interactions between Ca²⁺ and water, hydrogen bonds between water molecules and the saccharinate anion, and van der Waals forces. acs.org The strength and geometry of these interactions can be quantified using tools like the Radial Distribution Function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a reference atom. researchgate.netutm.my
Investigating the Role of Water: MD is crucial for understanding the dynamic behavior of water molecules within the hydrate (B1144303) structure. It can reveal how water molecules are oriented, their residence times at specific sites, and their role in mediating interactions between the calcium and saccharinate ions.
These simulations rely on a "force field," a set of parameters that defines the potential energy of the system and governs the interactions between atoms. The accuracy of the MD simulation is highly dependent on the quality of the force field used. acs.org
Computational Modeling of Chemical Reactivity and Stability Profiles
Computational modeling provides a framework for predicting the chemical reactivity and thermodynamic stability of compounds like this compound. These models primarily use quantum chemical methods, especially DFT, to calculate a variety of descriptors that correlate with experimental observations of reactivity and stability. ijrpr.comresearchgate.net
The reactivity of a molecule is largely governed by its frontier molecular orbitals, the HOMO and LUMO. researchgate.net A small HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. researchgate.net Conversely, a large gap implies greater kinetic stability. researchgate.net Other DFT-derived quantities are also used to build a comprehensive reactivity profile.
| Heat of Formation (ΔHf⁰) | Calculated via atomization or isodesmic reactions | A lower (more negative) value indicates greater thermodynamic stability. researchgate.net |
Studies on saccharin derivatives have shown that substituting different functional groups can significantly alter these reactivity indices, leading to compounds that are more or less stable or reactive. researchgate.net For this compound, computational models would assess the stability of the entire hydrated crystal structure. The presence of water molecules and the strong ionic interaction with the Ca²⁺ ion are expected to significantly stabilize the saccharinate anion compared to its free acid form. Research on saccharin in aqueous solution has indicated that its electronic structure is not significantly altered by the presence of Ca²⁺ ions at physiological concentrations, suggesting the intrinsic stability of the saccharin moiety itself. ijrpr.com
Cluster Models for Solvation Phenomena and Bulk Water Interactions in Hydrates
Understanding the structure and energetics of hydrated compounds requires a detailed picture of the interactions between the solute (calcium saccharin) and the solvent (water). Cluster models are a computational approach used to study these interactions with high accuracy. In this method, a central ion or molecule is simulated along with a finite number of surrounding solvent molecules, forming a "cluster." rsc.org This approach allows for the use of high-level quantum chemical methods that would be too computationally expensive for a full bulk simulation. nih.gov
For this compound, cluster models are essential for investigating:
Solvation Shell Structure: These models can determine the preferred geometry of the first and second solvation shells of water molecules around the Ca²⁺ ion and the functional groups of the saccharinate anion. Simulation studies of various ions in aqueous environments show that ions like Ca²⁺ tend to lie where they can form the most complete solvation shell. researchgate.net
Bulk Water Interactions: The structure of a hydrate crystal is a complex balance between the ordered arrangement of ions and the network of hydrogen-bonded water molecules. The crystal structure of sodium saccharin hydrate, for example, is remarkably complex, featuring both ordered and disordered regions of water molecules and cations, and serves as an excellent model for potential complexity in the calcium salt. researchgate.net Cluster models can help to rationalize these intricate arrangements by examining the local energetic preferences.
These models provide a bridge between the behavior of an isolated molecule and its properties in the condensed phase, offering critical insights into the role of water in defining the structure and stability of this compound.
Future Research Directions in Calcium Saccharin Hydrous Chemistry
Exploration of Novel Polymorphic Forms and Co-crystal Engineering
The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different physical properties, is a critical area of study in pharmaceutical and materials science. To date, the polymorphic landscape of calcium saccharin (B28170) hydrous is not well-defined. Future research should systematically investigate the existence of novel polymorphs by employing a variety of crystallization techniques, including controlled solvent evaporation, anti-solvent addition, and thermal methods.
Co-crystal engineering represents another promising frontier. By combining calcium saccharin with other molecules, particularly active pharmaceutical ingredients (APIs), it may be possible to create novel solid forms with enhanced properties. acs.orgusf.edu This strategy has been successfully used to modify the solubility and dissolution rates of various compounds. nih.govrsc.org For instance, co-crystals of indomethacin (B1671933) with saccharin have demonstrated a significantly faster dissolution rate than the pure drug. nih.gov Research should focus on designing and synthesizing co-crystals of calcium saccharin, which could modulate the physicochemical properties of the partner molecule. The saccharinate anion's versatile hydrogen bonding capabilities make it an excellent candidate for forming stable co-crystal structures. acs.org
Table 1: Examples of Saccharin Co-crystals and Salts with Modified Properties
| API / Molecule | Co-former | Resulting Form | Key Finding |
|---|---|---|---|
| Indomethacin | Saccharin | Co-crystal | Significantly faster dissolution rate. nih.gov |
| Chlordiazepoxide | Saccharin | Salt | Formation of a new crystalline salt with distinct thermal properties. mdpi.com |
| Quinine, Haloperidol | Saccharin | Salt | Increased water solubility compared to the free base. acs.org |
Development of Green Chemistry-Compliant Synthetic Routes for Calcium Saccharin Hydrous
Traditional chemical synthesis routes often involve the use of hazardous solvents and reagents, generating significant waste. The principles of green chemistry aim to develop more environmentally benign and sustainable processes. Future research should be directed toward creating green synthetic routes for this compound. This could involve exploring solvent-free reactions, using water as a solvent, or employing catalysts that are efficient and easily recoverable. researchgate.net
Saccharin itself has been investigated as a mild, acidic organocatalyst in various reactions, highlighting its potential role in green synthesis protocols. indexcopernicus.comresearchgate.net Methodologies could focus on mechanochemical synthesis (grinding), which reduces or eliminates the need for solvents, or sonochemical methods that can enhance reaction rates and yields. acs.org The goal is to develop a process that is not only efficient and cost-effective but also minimizes environmental impact by reducing waste and avoiding toxic substances. researchgate.net
Deeper Understanding of Hydration/Dehydration Kinetics and Mechanisms at the Molecular Level
The "hydrous" nature of calcium saccharin is central to its identity, yet the dynamics of its water molecules are not fully understood. nih.gov Future studies must aim to elucidate the kinetics and mechanisms of its hydration and dehydration processes at a molecular level. This involves determining the precise location of water molecules within the crystal lattice and understanding their role in stabilizing the structure through hydrogen bonding.
Research combining experimental techniques with computational modeling can provide significant insights. nih.govresearchgate.net For example, studying the dehydration process can reveal how the removal of water affects the crystal structure and whether it leads to phase transformations or the formation of amorphous content. Understanding these mechanisms is crucial for controlling the stability of the compound under various temperature and humidity conditions, which is vital for storage and application. Studies on how ions influence the hydration sphere of saccharide molecules suggest that the presence of the Ca²⁺ ion significantly structures the surrounding water molecules, and quantifying this effect for calcium saccharin is a key research goal. nih.gov
Comprehensive Investigations into Metal-Saccharinate Frameworks and their Potential in Materials Science
The saccharinate anion is a versatile ligand capable of coordinating with metal ions in various modes, including monodentate, bidentate, and bridging fashions. ijrpr.comscielo.brscispace.com This versatility has been exploited to create a wide range of metal-saccharinate complexes with diverse structures, from simple mononuclear compounds to complex coordination polymers and metal-organic frameworks (MOFs). scielo.brresearchgate.netnih.gov While numerous studies have focused on transition metals, a comprehensive investigation into frameworks specifically involving calcium is warranted.
Future research should explore the synthesis of novel calcium-saccharinate frameworks, potentially incorporating other organic linkers to build multidimensional structures. nih.govchemrxiv.org These materials could exhibit interesting properties for applications in gas storage, separation, or catalysis. mdpi.com The unique coordination preferences of the calcium ion, combined with the structural flexibility of the saccharinate ligand, could lead to the development of new materials with tailored functionalities.
Table 2: Coordination Modes of the Saccharinate Anion in Metal Complexes
| Coordination Mode | Description | Example Metal Ion(s) |
|---|---|---|
| N-monodentate | Coordination through the imino nitrogen atom. | Co(II), Ni(II), Cu(II), Zn(II) researchgate.net |
| O-monodentate | Coordination through the carbonyl oxygen atom. | V(II) ijrpr.com |
| Bidentate (N, O) | Chelating or bridging through both nitrogen and oxygen atoms. | Ag(I) scielo.br |
Application of Advanced Spectroscopic and Diffraction Techniques for Real-time Studies of Solid-State Transformations
To fully understand the dynamic processes outlined above, such as polymorphism and dehydration, static characterization methods are insufficient. The application of advanced, time-resolved analytical techniques is essential for real-time monitoring of solid-state transformations.
Future investigations should employ techniques like in-situ variable-temperature X-ray powder diffraction (VT-XRPD) and differential scanning calorimetry (DSC) coupled with spectroscopic methods (e.g., Raman or FT-IR spectroscopy). These methods allow researchers to observe crystal structure changes, phase transitions, and chemical reactions as they occur in response to stimuli like heat or humidity. mdpi.com Such real-time studies would provide invaluable data on the kinetics of these transformations, revealing intermediate phases and transition states that are invisible to conventional analysis.
Refined Computational Models for Predicting Complex Chemical Behavior and Interactions
Computational chemistry offers powerful tools for predicting and understanding the behavior of chemical systems at the atomic level. nih.gov Future research should focus on developing and applying refined computational models to predict the properties of this compound and its derivatives.
Using methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, it is possible to model crystal structures, predict the stability of different polymorphs, and simulate hydration/dehydration processes. researchgate.net These models can also predict the outcomes of co-crystal formation by calculating intermolecular interaction energies. researchgate.net By building accurate computational models, researchers can screen potential co-formers, predict spectroscopic signatures, and gain a deeper understanding of the non-covalent interactions that govern the structure and stability of these materials, thereby guiding and accelerating experimental discovery. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for identifying and quantifying Calcium saccharin hydrous in laboratory settings?
- Methodological Answer : The United States Pharmacopeia (USP) recommends using a high-performance liquid chromatography (HPLC) system with a 4.6-mm × 25-cm column packed with L1 stationary phase (e.g., octylsilane). The mobile phase consists of methanol and 0.02 M potassium phosphate buffer (pH 4.5) in a 1:4 ratio. Detection is performed at 254 nm, with a flow rate of 1.5 mL/min. Quantification involves comparing peak areas to reference standards, ensuring a retention time of 6–10 minutes for saccharin .
Q. What procedures ensure the purity of this compound according to pharmacopeial standards?
- Methodological Answer : Purity testing involves three key steps:
- Heavy metal analysis : Dissolve 1 g of sample in 20 mL water and 5 mL dilute HCl, filter, and precipitate with hydrogen sulfide. The filtrate should not exceed 10 ppm heavy metals .
- Organic volatile impurities : Use gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents like benzene or toluene, adhering to USP Chapter <467> thresholds .
- Water content : Calculate anhydrous basis purity (98.0–101.0% C₁₄H₈CaN₂O₆S₂) using Karl Fischer titration, accounting for the compound’s 3.5 hydrate stoichiometry .
Q. How should this compound be stored to maintain stability in research environments?
- Methodological Answer : Store in well-closed, moisture-resistant containers at 15–30°C. Avoid prolonged exposure to humidity, as hydration state changes can alter stoichiometric calculations. For long-term stability, desiccants such as silica gel should be included in secondary packaging .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in toxicological data related to this compound, particularly regarding carcinogenicity studies?
- Methodological Answer : Historical inconsistencies arise from impurities (e.g., o-toluenesulfonamide) and flawed experimental designs. To address this:
- Use USP-grade reference standards to eliminate impurity-driven artifacts .
- Adopt controlled dosing regimens : Ensure studies distinguish between saccharin and its salts, as calcium ions may modulate bioavailability .
- Meta-analysis frameworks : Apply statistical models to compare data across studies, adjusting for variables like species-specific metabolic pathways .
Q. What methodological considerations are critical when designing in vitro studies to assess the metabolic pathways of this compound?
- Methodological Answer :
- Solubility optimization : Pre-dissolve the compound in 0.1 M phosphate buffer (pH 7.4) at 37°C to mimic physiological conditions, as its low solubility in non-polar solvents limits bioavailability .
- Control for calcium ion interference : Use chelating agents (e.g., EDTA) in cell culture media to isolate saccharin-specific effects from calcium-mediated signaling .
- Longitudinal sampling : Collect time-series data to capture metabolite kinetics, as saccharin derivatives may exhibit delayed enzymatic processing .
Q. How does the solubility profile of this compound influence its reactivity in aqueous versus non-aqueous experimental systems?
- Methodological Answer : Solubility directly impacts reaction kinetics. In aqueous systems (e.g., microbial fermentation), its limited solubility (~2.1 g/100 mL at 25°C) necessitates prolonged incubation for full dissolution, whereas in non-polar solvents (e.g., dichloromethane), it remains inert. To enhance reactivity:
- Use co-solvents : Ethanol-water mixtures (70:30 v/v) increase dissolution rates without destabilizing the compound .
- Mechanochemical activation : Grind with sodium lactate to improve surface area for microbial sulfate-reduction assays .
Q. What advanced analytical techniques are recommended for validating the absence of o-toluenesulfonamide and p-toluenesulfonamide impurities in this compound samples?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column with electrospray ionization (ESI) in positive ion mode. Monitor transitions m/z 171 → 155 (o-toluenesulfonamide) and m/z 171 → 139 (p-toluenesulfonamide), using USP reference standards for calibration .
- Limit of detection (LOD) : Validate at 0.1 ppm via signal-to-noise ratios ≥3:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
